![molecular formula C19H19ClF2N4O3 B610392 R1487 (Hydrochloride) CAS No. 449808-64-4](/img/structure/B610392.png)
R1487 (Hydrochloride)
Overview
Description
R1487 Hydrochloride, also known as R1487 HCl, is an orally bioavailable and highly selective inhibitor of p38α mitogen-activated protein kinase . It has a molecular formula of C19H19ClF2N4O3 .
Molecular Structure Analysis
The molecular structure of R1487 Hydrochloride is Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-(2,4-difluorophenoxy)-8-methyl-2-[(tetrahydro-2H-pyran-4-yl)amino]-, hydrochloride (1:1) . Its molecular weight is 424.83 .Chemical Reactions Analysis
R1487 Hydrochloride exhibits IC50 values of 10 nM for p38α inhibition and 200 nM for the inhibition of TNFα induced production of IL-1β . It inhibits production of TNFα by human monocytic cells (THP-1) and inhibits production of IL-1β in human whole blood (HWB) induced by LPS .Physical And Chemical Properties Analysis
R1487 Hydrochloride is a light yellow to yellow solid . It should be stored at 4°C, sealed, and away from moisture . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month .Scientific Research Applications
Inhibition of p38α MAPK in Cell Signaling
R1487 Hydrochloride is a potent inhibitor of p38α MAPK, with an IC50 value of 10 nM . This kinase plays a crucial role in cell signaling, particularly in response to stress stimuli and inflammatory cytokines. By inhibiting p38α MAPK, R1487 Hydrochloride can be used to study the kinase’s role in various cellular processes, including apoptosis, cell differentiation, and autophagy.
Anti-inflammatory Applications
The compound has been shown to inhibit LPS-induced IL-1β production in isolated human whole blood, with an IC50 of 170 nM . This suggests its potential use in researching new anti-inflammatory drugs, as IL-1β is a key mediator in inflammation and related diseases.
Pain Research
R1487 Hydrochloride reduces yeast-induced hyperalgesia in rats, with an ED50 of 5.5 mg/kg . This application is significant in pain research, where the compound can be used to understand pain pathways and develop analgesic drugs.
Immunology and Inflammation
The compound’s effect on cytokine production, such as the inhibition of TNF-α and IL-6 in rats (ED50s = 0.8 and 0.4 mg/kg, respectively), positions it as a valuable tool in immunological research to study the immune response and inflammatory diseases .
Kinase Selectivity Studies
R1487 Hydrochloride is selective for p38α over p38β MAPK, and it inhibits 11 kinases by greater than 85% at 10 µM out of a panel of 306 kinases . This selectivity profile makes it an important molecule for studying kinase specificity and for the development of selective kinase inhibitors.
Mechanism of Action
Target of Action
The primary target of R1487 (Hydrochloride) is the Mitogen-activated protein kinase 14 (MAPK14), also known as p38α . This kinase is an essential component of the MAP kinase signal transduction pathway .
Mode of Action
R1487 (Hydrochloride) is a highly potent and selective inhibitor of p38α . It selectively inhibits p38α over p38β MAPK, as well as a panel of 306 additional kinases .
Biochemical Pathways
The p38 MAPK pathway plays a crucial role in cellular responses to external stress signals. By inhibiting p38α, R1487 (Hydrochloride) can affect these stress responses .
Pharmacokinetics
It’s known that the compound’s bioavailability can vary depending on the route of administration .
Result of Action
R1487 (Hydrochloride) inhibits the production of certain cytokines, such as TNFα and IL-1β, in response to stimuli like LPS . This can result in reduced inflammation and pain .
Safety and Hazards
R1487 Hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, dust formation should be avoided, and personal protective equipment should be used .
properties
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3.ClH/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21;/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHSAIGGUWVOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712354 | |
Record name | 6-(2,4-Difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
R1487 (Hydrochloride) | |
CAS RN |
449808-64-4 | |
Record name | R-1487 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449808644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2,4-Difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-1487 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E89N7YW9YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.